Welcome to the BenchChem Online Store!
molecular formula C14H9ClO2 B1611062 2-Chlorodibenzo[b,f]oxepin-10(11h)-one CAS No. 55595-54-5

2-Chlorodibenzo[b,f]oxepin-10(11h)-one

Cat. No. B1611062
M. Wt: 244.67 g/mol
InChI Key: VSSWQJUBLYOJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04091023

Procedure details

26.4 G of 2-amino-10,11-dihydro-dibenz[b,f]oxepin-10-one are dissolved in 230 ml. of 2-N aqueous methanesulfonic acid. The mixture is cooled to 0° C. There is added dropwise thereto over a period of 7 minutes a solution of 10.7 g. of sodium nitrite in 37.5 ml. of water in such a manner that the temperature does not exceed 5° C. The mixture is stirred for an additional 5 minutes at 5° C. Then, this solution of the diazonium methanesulfonate is poured into a mixture of 500 ml. of ethyl acetate and a solution of 37.5 g. of copper (I) chloride in 450 ml. of concentrated hydrochloric acid. The resulting mixture is stirred for an additional 10 minutes at room temperature and the phases are then separated. The ethyl acetate solution is washed several times with saturated aqueous sodium chloride solution, dried over sodium sulfate and evaporated in vacuo. The residue is dissolved in benzene and chromatographed over 400 g. of silica gel. Upon elution with benzene, there is obtained a substance which is crystallized from a small amount of isopropanol and there is obtained 2-chloro-10,11-dihydro-dibenz[b,f]-oxepin-10-one having a melting point of 60°-61° C.
Name
2-amino-10,11-dihydro-dibenz[b,f]oxepin-10-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:17]=[CH:16][C:5]2[O:6][C:7]3[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=3[C:9](=[O:11])[CH2:10][C:4]=2[CH:3]=1.CS(O)(=O)=O.N([O-])=O.[Na+].[ClH:27]>[Cu]Cl.C(OCC)(=O)C.O>[Cl:27][C:2]1[CH:17]=[CH:16][C:5]2[O:6][C:7]3[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=3[C:9](=[O:11])[CH2:10][C:4]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
2-amino-10,11-dihydro-dibenz[b,f]oxepin-10-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=C(OC3=C(C(C2)=O)C=CC=C3)C=C1
Step Two
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
diazonium methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for an additional 5 minutes at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There is added dropwise
CUSTOM
Type
CUSTOM
Details
does not exceed 5° C
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred for an additional 10 minutes at room temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the phases are then separated
WASH
Type
WASH
Details
The ethyl acetate solution is washed several times with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in benzene
CUSTOM
Type
CUSTOM
Details
chromatographed over 400 g
WASH
Type
WASH
Details
Upon elution with benzene
CUSTOM
Type
CUSTOM
Details
there is obtained a substance which
CUSTOM
Type
CUSTOM
Details
is crystallized from a small amount of isopropanol

Outcomes

Product
Details
Reaction Time
7 min
Name
Type
product
Smiles
ClC1=CC2=C(OC3=C(C(C2)=O)C=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.